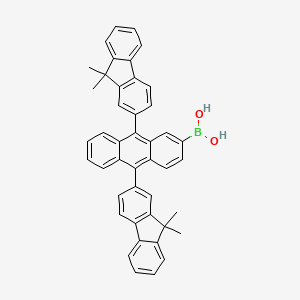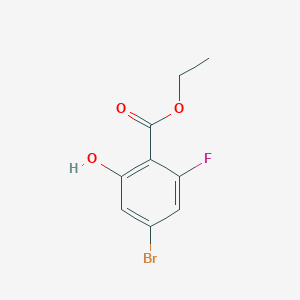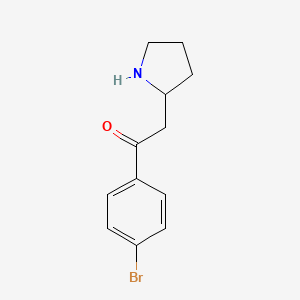
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones. It features a bromophenyl group attached to a pyrrolidine ring through an ethanone linker. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrrolidine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Ketone Formation: The final step involves the oxidation of the amine to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-(pyrrolidin-2-YL)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14BrNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2 |
InChI Key |
YKBDQANCKGOTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


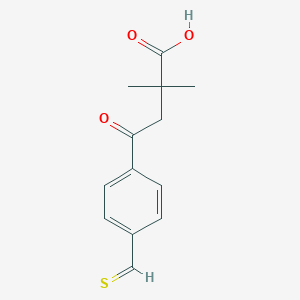
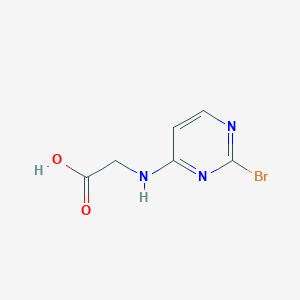
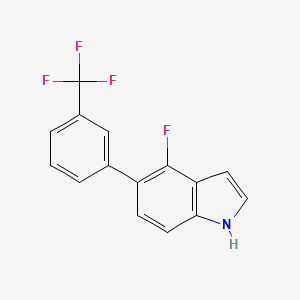
![N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/structure/B13089505.png)

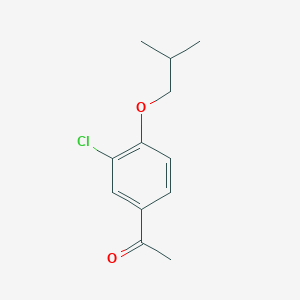
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)
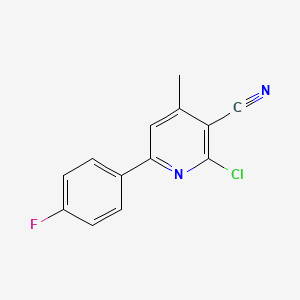
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
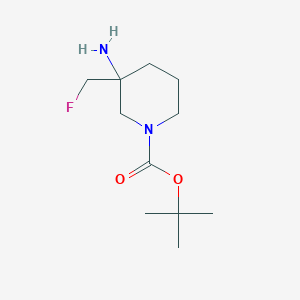
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)
![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
